molecular formula C11H11ClN2O2 B13043999 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile

Cat. No.: B13043999
M. Wt: 238.67 g/mol
InChI Key: BXSNCTVMAZWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile is a chemical compound that features a chloro-substituted isonicotinonitrile core with a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Scientific Research Applications

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile involves its interaction with molecular targets through its functional groups. The chloro and nitrile groups can participate in various chemical interactions, while the tetrahydropyran ring can provide steric and electronic effects that influence the compound’s reactivity .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-5-(oxan-4-yloxy)pyridine-4-carbonitrile

InChI

InChI=1S/C11H11ClN2O2/c12-11-5-8(6-13)10(7-14-11)16-9-1-3-15-4-2-9/h5,7,9H,1-4H2

InChI Key

BXSNCTVMAZWUBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CN=C(C=C2C#N)Cl

Origin of Product

United States

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